molecular formula C12H12N6O B12243545 2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B12243545
M. Wt: 256.26 g/mol
InChI Key: OGMQLOGIGYOAFM-UHFFFAOYSA-N
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Description

2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that features both imidazole and triazolopyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with imidazole-containing aldehydes under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(but-3-en-1-yl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its combination of imidazole and triazolopyrazine rings, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

2-but-3-enyl-8-imidazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C12H12N6O/c1-2-3-6-18-12(19)17-8-5-14-10(11(17)15-18)16-7-4-13-9-16/h2,4-5,7-9H,1,3,6H2

InChI Key

OGMQLOGIGYOAFM-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C(=O)N2C=CN=C(C2=N1)N3C=CN=C3

Origin of Product

United States

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